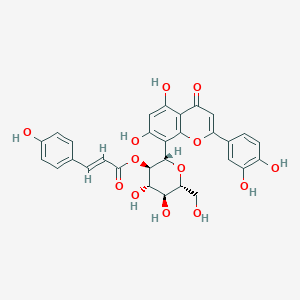

Orientin-2''-O-p-trans-coumarate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Orientin-2’'-O-p-trans-coumarate is a flavonoid compound . It is found in Trigonella foenum-graecum and the herbs of Swertia mileensis . It has potent antioxidant activity .

Molecular Structure Analysis

The molecular formula of Orientin-2’'-O-p-trans-coumarate is C30H26O13 . Its molecular weight is 594.52 .Physical And Chemical Properties Analysis

The physical and chemical properties of Orientin-2’'-O-p-trans-coumarate include a molecular weight of 594.52 and a molecular formula of C30H26O13 . Further details such as boiling point, melting point, and density are not available in the resources.Applications De Recherche Scientifique

Quantitative Determination and Quality Control

- A study by Shao et al. (2011) developed a method for the simultaneous quantitative determination of compounds including orientin in Herba Lophatheri. This is significant for quality control in herbal medicine.

Cell Proliferation and Medicinal Potential

- Research by Wang et al. (2010) found that orientin-2''-O-p-trans-coumarate promotes cell proliferation, indicating potential medicinal applications.

Anxiolytic and Analgesic Effects

- A study by Okuyama et al. (1996) isolated orientin as an anxiolytic component from a medicinal plant, highlighting its potential in treating anxiety and pain.

Cardioprotective Effects

- Orientin has shown cardioprotective effects, as demonstrated by Liu et al. (2016) and Li et al. (2017). These studies found that orientin induces autophagy and reduces myocardial infarction size, suggesting its role in heart health.

Anti-Inflammatory and Anti-Invasive Properties

- The anti-inflammatory and anti-invasive properties of orientin were studied by Kim et al. (2018), suggesting its potential in treating conditions like cancer metastasis.

Neuroprotection and Treatment of Neurodegenerative Diseases

- Orientin exhibits neuroprotective effects, as shown by Qi et al. (2018), Jing et al. (2019), and Tian et al. (2018). These studies highlight its potential in treating conditions like cerebral ischemia and neurodegenerative diseases.

Potential in COVID-19 Treatment

- Orientin's potential in treating COVID-19 was explored by Bhowmik et al. (2021), who found that it could inhibit SARS-CoV-2 spike and host cell receptor GRP78 binding, suggesting its utility in pandemic response.

Anti-Cancer and Anti-Inflammatory Applications

- The anti-cancer and anti-inflammatory applications of orientin were investigated by Thangaraj & Vaiyapuri (2017) in the context of colorectal cancer.

Mechanisms of Metabolism in the Body

- The metabolism of orientin in the body was examined by Zhang et al. (2007), providing insights into how it is processed and utilized.

Therapeutic Potential in Rheumatoid Arthritis

- Orientin's role in treating rheumatoid arthritis was studied by Ji & Xu (2022), showing its potential in managing inflammatory diseases.

Radioprotection and Survival in Mice

- The radioprotective effects of orientin were demonstrated by Uma Devi et al. (1999), suggesting its utility in radiation therapy.

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of Orientin-2’'-O-p-trans-coumarate is 2BS cells . These cells are a type of fibroblast, which are cells that produce collagen and other fibers and play a crucial role in wound healing and maintaining the structural integrity of connective tissues.

Mode of Action

Orientin-2’'-O-p-trans-coumarate interacts with its target cells by promoting their proliferation . Proliferation refers to the process by which cells multiply and divide. In the context of 2BS cells, this could potentially enhance the body’s ability to repair and regenerate tissues.

Pharmacokinetics

According to the product datasheet, for obtaining a higher solubility, the compound can be warmed at 37° and shaken in the ultrasonic bath for a while .

Result of Action

The primary molecular and cellular effect of Orientin-2’‘-O-p-trans-coumarate’s action is the promotion of 2BS cell proliferation . This could potentially lead to enhanced tissue repair and regeneration. Additionally, Orientin-2’'-O-p-trans-coumarate has been reported to show antioxidant activity , which means it could help protect cells from damage caused by free radicals.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Orientin-2’'-O-p-trans-coumarate. For instance, the compound should be stored in a sealed, cool, and dry condition . Furthermore, the physiological environment within the body, such as pH, presence of other molecules, and temperature, can also impact the compound’s action. More research is needed to understand these influences in detail.

Analyse Biochimique

Biochemical Properties

The biochemical properties of Orientin-2’'-O-p-trans-coumarate are largely attributed to its antioxidant activity

Molecular Mechanism

Its antioxidant activity suggests it may interact with biomolecules involved in oxidative processes, potentially influencing enzyme activity and gene expression .

Propriétés

IUPAC Name |

[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O13/c31-12-22-26(39)27(40)30(43-23(38)8-3-13-1-5-15(32)6-2-13)29(42-22)25-19(36)10-18(35)24-20(37)11-21(41-28(24)25)14-4-7-16(33)17(34)9-14/h1-11,22,26-27,29-36,39-40H,12H2/b8-3+/t22-,26-,27+,29+,30-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKYOEXOYRWIOU-HJBGGDBQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2959243.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2959250.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2959251.png)

![5-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B2959252.png)

![N-[1-(2-Oxo-3H-1,3-benzoxazol-6-yl)ethyl]prop-2-enamide](/img/structure/B2959254.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)methanesulfonamide](/img/structure/B2959255.png)

![(2E,NZ)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2959256.png)